3-(4-Hydroxyphenoxy)phenol
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Overview
Description
3-(4-Hydroxyphenoxy)phenol is an organic compound that belongs to the class of phenol derivatives These compounds are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenoxy)phenol can be achieved through several methods. One common approach involves the Ullmann reaction, which is a copper-catalyzed coupling reaction between 4-iodophenol and 3-methoxyphenol. The reaction is followed by demethylation using hydrobromic acid (HBr) in acetic acid .
Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and HBr as the reagent. This method is known for its mild and green reaction conditions, making it an environmentally friendly option .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Ullmann reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxyphenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: Quinones can be reduced back to hydroquinones.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, or sulfonated phenols
Scientific Research Applications
3-(4-Hydroxyphenoxy)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Hydroxyphenoxy)phenol involves its antioxidant properties. It acts as a free radical scavenger and metal chelator, which helps in reducing oxidative stress. The compound also affects cell signaling pathways and gene expression, contributing to its anti-tumor and anti-inflammatory effects .
Comparison with Similar Compounds
3-(4-Hydroxyphenoxy)phenol can be compared with other phenol derivatives such as:
4-(4-Hydroxyphenoxy)phenol: Similar in structure but with different substitution patterns, leading to variations in biological activity.
3-(3,5-Dichloro-4-hydroxyphenoxy)phenol: Contains additional chlorine atoms, which can enhance its reactivity and biological properties.
These compounds share similar chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C12H10O3 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
3-(4-hydroxyphenoxy)phenol |
InChI |
InChI=1S/C12H10O3/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8,13-14H |
InChI Key |
WEKRFCSJEXBOEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
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